

# Unlocking Carbohydrate Metabolism: Application and Protocols for D-Galactose-<sup>13</sup>C-1

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *D-Galactose-13C-1*

Cat. No.: *B15561209*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

D-Galactose-<sup>13</sup>C-1 is a stable isotope-labeled monosaccharide that serves as a powerful tool for investigating carbohydrate metabolism in both healthy and diseased states. By tracing the metabolic fate of the <sup>13</sup>C-labeled galactose, researchers can gain valuable insights into enzyme activity, pathway flux, and the impact of therapeutic interventions. This document provides detailed application notes and protocols for utilizing D-Galactose-<sup>13</sup>C-1 to study carbohydrate metabolism, with a focus on its use in diagnosing and understanding metabolic disorders and its emerging role in drug development.

Stable isotopes like <sup>13</sup>C are increasingly used in drug development as tracers to quantify metabolic and pharmacokinetic profiles of drug molecules.<sup>[1]</sup> D-Galactose-<sup>13</sup>C-1, in particular, is valuable for metabolic flux analysis and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.<sup>[1]</sup>

## Applications in Studying Carbohydrate Metabolism

The primary application of D-Galactose-<sup>13</sup>C-1 lies in its ability to trace the Leloir pathway of galactose metabolism. Deficiencies in the enzymes of this pathway lead to the genetic disorder galactosemia. D-Galactose-<sup>13</sup>C-1 is instrumental in assessing the residual enzyme activity and the overall galactose oxidation capacity in these patients.<sup>[2][3]</sup>

Beyond galactosemia, D-Galactose-<sup>13</sup>C-1 is utilized in:

- Liver Function Assessment: The metabolism of galactose primarily occurs in the liver, making D-Galactose-<sup>13</sup>C-1 a probe for hepatic function. The <sup>13</sup>C-Galactose Breath Test is a non-invasive method to assess liver function and can help stratify patients with cirrhosis.[4][5][6]
- Oncology Research: Cancer cells can exhibit altered galactose metabolism.[7] Tracing galactose metabolism with D-Galactose-<sup>13</sup>C-1 can help identify metabolic vulnerabilities in cancer cells that could be targeted for therapeutic intervention.[7]
- Drug Development: D-galactose is explored as a vector for prodrug design to target specific tissues, such as the liver and cancerous cells, thereby increasing drug selectivity and reducing toxicity.[8] The use of D-Galactose-<sup>13</sup>C-1 can aid in the preclinical and clinical development of these targeted therapies by allowing for precise tracking of the drug's metabolic fate.

## Key Experiments and Protocols

### The <sup>13</sup>C-Galactose Breath Test (GBT)

The GBT is a non-invasive method to measure the *in vivo* oxidation of galactose to CO<sub>2</sub>.[3] The rate of <sup>13</sup>CO<sub>2</sub> exhalation reflects the activity of the enzymes involved in galactose metabolism, primarily in the liver.[4]

Experimental Protocol:

- Patient Preparation:
  - Patients should fast for a minimum of 2 hours before the test.[3]
  - For at least 24 hours prior to the test, patients should adhere to a galactose-restricted diet to prevent dilution of the <sup>13</sup>C label with unlabeled galactose from the diet.[9]
- Baseline Sample Collection:
  - Collect two baseline breath samples before administering the D-Galactose-<sup>13</sup>C-1.[9]

- Instruct the patient to take a deep breath, hold it for 3 seconds, and then exhale into a collection tube.[9]
- Administration of D-Galactose-<sup>13</sup>C-1:
  - Administer an oral dose of 7 mg/kg of D-Galactose-<sup>13</sup>C-1 dissolved in water.[3][9] For liver function assessment in adults, doses of 100 mg of <sup>13</sup>C-galactose with 25 g/m<sup>2</sup> of unlabeled carrier galactose have been used.[4]
- Post-Dose Breath Sample Collection:
  - Collect breath samples at 30, 60, 90, and 120 minutes after ingestion.[9] For liver function studies, sampling can extend up to 4 hours at 30-minute intervals.[4]
- Sample Analysis:
  - Analyze the <sup>13</sup>CO<sub>2</sub>/<sup>12</sup>CO<sub>2</sub> ratio in the collected breath samples using Isotope Ratio Mass Spectrometry (IRMS).
- Data Analysis:
  - Calculate the cumulative percentage dose of administered <sup>13</sup>C recovered as <sup>13</sup>CO<sub>2</sub> in the exhaled air (CUMPCD).[3][9]

#### Data Presentation:

Table 1: <sup>13</sup>C-Galactose Breath Test Results in Different Patient Populations

| Patient Group             | n  | Median<br>CUMPCD at<br>120 min (%) | Range       | Reference |
|---------------------------|----|------------------------------------|-------------|-----------|
| Classical<br>Galactosemia | 34 | 0.29                               | 0.08–7.51   | [3][10]   |
| Homozygous<br>p.Ser135Leu | 2  | 9.44                               | 8.66–10.22  | [3][10]   |
| NBS Detected<br>Variant   | 4  | 13.79                              | 12.73–14.87 | [3][10]   |
| Healthy Controls          | 4  | 9.29                               | 8.94–10.02  | [3][10]   |

NBS: Newborn Screening

## Analysis of <sup>13</sup>C-Galactose and its Metabolites in Plasma

This method allows for the sensitive determination of D-galactose and its <sup>13</sup>C-labeled metabolites in plasma, providing a direct measure of galactose turnover.[11]

Experimental Protocol:

- Sample Collection:
  - Collect blood samples from fasting subjects.
- Sample Preparation:
  - Add a known amount of D-[U-<sup>13</sup>C<sub>6</sub>]Galactose to the plasma sample as an internal standard.[11]
  - Remove D-glucose from the plasma by treatment with D-glucose oxidase.[11]
  - Purify the sample using ion-exchange chromatography.[11]
  - Prepare aldononitrile pentaacetate derivatives for GC-MS analysis.[11]

- GC-MS Analysis:
  - Perform Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
  - Monitor the  $[\text{MH}-60]^+$  ion intensities at m/z 328, 329, and 334 to assess  $^{12}\text{C}$ -,  $^{13}\text{C}$ -1-, and U- $^{13}\text{C}_6$ -labeled D-galactose, respectively.[\[11\]](#)
- Data Analysis:
  - Quantify the D-galactose concentration based on the  $^{13}\text{C}$ -labeled internal standard.[\[11\]](#)

#### Data Presentation:

Table 2: Plasma D-Galactose Concentrations in Different Subject Groups

| Subject Group          | n  | Mean Plasma D-Galactose ( $\mu\text{mol/L}$ )<br>± SD | Reference            |
|------------------------|----|-------------------------------------------------------|----------------------|
| Healthy Adults         | 16 | 0.12 ± 0.03                                           | <a href="#">[11]</a> |
| Diabetic Patients      | 15 | 0.11 ± 0.04                                           | <a href="#">[11]</a> |
| Classical Galactosemia | 10 | 1.44 ± 0.54                                           | <a href="#">[11]</a> |
| Heterozygous Parents   | 5  | 0.17 ± 0.07                                           | <a href="#">[11]</a> |

## Metabolic Fate Analysis in Tissues and Cells using NMR

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify  $^{13}\text{C}$ -labeled metabolites in cell and tissue extracts, providing a detailed picture of the metabolic fate of D-Galactose- $^{13}\text{C}$ -1.[\[8\]](#)[\[12\]](#)

#### Experimental Protocol:

- Cell/Tissue Culture and Labeling:

- Incubate cells (e.g., lymphoblasts, fibroblasts) or administer to animal models D-Galactose-<sup>13</sup>C-1 (e.g., 1 mM for 2.5 and 5 hours for lymphoblasts).[12]
- Metabolite Extraction:
  - Harvest cells or tissues and perform a metabolite extraction (e.g., using a perchloric acid extraction).
- NMR Spectroscopy:
  - Acquire <sup>13</sup>C NMR spectra of the extracts.
  - Identify and quantify the signals corresponding to D-Galactose-<sup>13</sup>C-1 and its downstream metabolites (e.g., galactose-1-phosphate, galactitol, UDP-galactose, UDP-glucose).[12]
- Data Analysis:
  - Compare the levels of <sup>13</sup>C-labeled metabolites between different cell types or experimental conditions.

**Data Presentation:**

Table 3: Galactose Metabolite Levels in Lymphoblasts from Galactosemic and Normal Individuals

| Metabolite                     | Genotype                         | Metabolite Level<br>(relative to normal) | Reference |
|--------------------------------|----------------------------------|------------------------------------------|-----------|
| Galactose-1-Phosphate (Gal-1P) | Galactosemic (various mutations) | 2 to 3 times higher                      | [12]      |
| Galactitol                     | Galactosemic (various mutations) | Not significantly different              | [12]      |
| UDP-galactose (UDPgal)         | Q188R and S135L mutations        | Lower than normal                        | [12]      |
| UDP-glucose (UDPglu)           | Q188R and S135L mutations        | Lower than normal                        | [12]      |
| Labeled Ribose                 | GALT deletion                    | Not detectable                           | [12]      |

## Metabolic Pathways and Visualizations

### The Leloir Pathway

The primary route for galactose metabolism is the Leloir pathway, which converts galactose to glucose-1-phosphate.



[Click to download full resolution via product page](#)

Caption: The Leloir Pathway for galactose metabolism.

## Alternative Pathways of Galactose Metabolism

In cases of deficiencies in the Leloir pathway enzymes, such as in galactosemia, alternative pathways become more active.



[Click to download full resolution via product page](#)

Caption: Alternative pathways of galactose metabolism.

## Experimental Workflow for <sup>13</sup>C-Galactose Breath Test

The following diagram illustrates the workflow for the <sup>13</sup>C-Galactose Breath Test.



[Click to download full resolution via product page](#)

Caption: Workflow for the  $^{13}\text{C}$ -Galactose Breath Test.

## Conclusion

D-Galactose- $^{13}\text{C}$ -1 is an indispensable tool for elucidating the complexities of carbohydrate metabolism. The protocols and data presented herein provide a framework for researchers, scientists, and drug development professionals to effectively utilize this stable isotope tracer in

their studies. From non-invasively assessing metabolic diseases to providing critical data for the development of targeted therapies, the applications of D-Galactose-<sup>13</sup>C-1 continue to expand, promising further advancements in our understanding and treatment of metabolic disorders.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Quantitative assessment of whole body galactose metabolism in galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 1-13C galactose breath test in GALT deficient patients distinguishes NBS detected variant patients but does not predict outcome in classical phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The utility of the 13C-galactose breath test as a measure of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C-galactose breath test and 13C-aminopyrine breath test for the study of liver function in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [13C]-Galactose breath test: correlation with liver fibrosis in chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The 1-13 C galactose breath test in GALT deficient patients distinguishes NBS detected variant patients but does not predict outcome in classical phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of <sup>13</sup>C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unlocking Carbohydrate Metabolism: Application and Protocols for D-Galactose-<sup>13</sup>C-1]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15561209#using-d-galactose-13c-1-to-study-carbohydrate-metabolism>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)